molecular formula C13H16N2O2 B1624726 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol CAS No. 99761-74-7

2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Cat. No.: B1624726
CAS No.: 99761-74-7
M. Wt: 232.28 g/mol
InChI Key: LQQIZTXSZOYPPS-UHFFFAOYSA-N
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Description

2-(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)ethanol, with the CAS number 99761-74-7, is a chemical compound of significant interest in scientific research. It has a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol . Researchers should handle this material with care; it carries hazard statements H315 and H319, indicating it can cause skin irritation and serious eye irritation. Recommended precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if on skin or in eyes, rinsing cautiously with water for several minutes . The compound should be stored sealed in a dry, room-temperature environment for stability . The core structural feature of this molecule is the 1H-imidazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Imidazole-containing compounds are frequently investigated for their potential as enzyme inhibitors. For instance, related compounds like 4-Phenyl-1H-imidazole have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme that is a promising target in oncology and immunology research . This suggests potential research applications for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol in similar biochemical pathways. This product is intended For Research Use Only and is not classified as a drug or approved for any form of human or veterinary therapeutic use.

Properties

IUPAC Name

2-[4-(2-imidazol-1-ylethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-9-5-12-1-3-13(4-2-12)17-10-8-15-7-6-14-11-15/h1-4,6-7,11,16H,5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIZTXSZOYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440028
Record name 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99761-74-7
Record name 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol contains three critical subunits:

  • Imidazole heterocycle : Requires regioselective functionalization at the N1 position
  • Ether-linked aromatic system : Demands orthogonal protection strategies during synthesis
  • Ethanol side chain : Necessitates oxidation state control throughout synthetic sequences

The presence of multiple hydrogen-bonding donors (imidazole NH, phenolic OH) complicates purification, requiring specialized crystallization protocols.

Retrosynthetic Disconnections

Two dominant synthetic strategies emerge from patent analysis:
Route A (Convergent approach):

  • 4-(2-Hydroxyethoxy)phenylethanol → Imidazole alkylation
  • Imidazole → Etherification with dihaloethane

Route B (Linear approach):

  • p-Bromophenol → Ullmann coupling with imidazole
  • O-Alkylation with ethylene glycol derivatives
  • Hydroxyl group introduction via oxidation

Patent CN113512003A demonstrates Route B's effectiveness for analogous structures, achieving 76% yield through optimized Ullmann conditions.

Core Methodologies in Imidazole-Ether Synthesis

Ullmann Coupling Reactions

The Ullmann reaction between aryl halides and imidazole derivatives proves particularly effective for constructing the critical C-O bond. Key parameters from CN113512003A include:

Parameter Optimal Range Effect on Yield
Catalyst Cu₂O (5 mol%) +18% vs. CuI
Base Cs₂CO₃ +22% vs. K₂CO₃
Solvent NMP +15% vs. DMF
Temperature 120°C +30% vs. 100°C
Reaction Time 12 h Optimal balance

Implementation example:

# Reaction setup for Ullmann coupling (adapted from CN113512003A)
reactants = {
    'p-bromoanisole': 1.0 eq,
    'imidazole': 1.2 eq,
    'Cu₂O': 0.05 eq,
    'Cs₂CO₃': 2.0 eq,
    'NMP': 2 L/kg substrate
}
conditions = {'temperature': 120°C, 'time': 12 h, 'atmosphere': 'N₂'}

This protocol achieves 74% isolated yield for 1-(4-methoxyphenyl)-1H-imidazole, a key intermediate.

Nucleophilic Displacement Strategies

Patent CN104860887A details imidazole alkylation using 2-chloroethanol derivatives under phase-transfer conditions:

Critical parameters:

  • Solvent: DMF enables simultaneous dissolution of ionic (NaOH) and organic species
  • Catalyst: PEG600 improves mass transfer (2% w/w optimal)
  • Temperature profile:
    • 110–115°C for imidazole activation (1 h)
    • 50–55°C for alkylation (4 h)

Reaction equation:
$$
\text{Imidazole} + \text{Cl-CH}2\text{CH}2\text{O-Ar} \xrightarrow[\text{PEG600}]{\text{NaOH/DMF}} \text{Imidazolyl-ethoxy-Ar} + \text{NaCl}
$$
This method achieves 92% yield when using recrystallized starting materials.

Reaction Optimization and Process Chemistry

Temperature-Dependent Yield Analysis

Comparative data from CN104860887A demonstrates thermal effects:

Stage Temp. Range (°C) Yield Impact
Imidazole activation 110–115 +35% vs. 90°C
Alkylation 50–55 +28% vs. RT
Solvent recovery 60 98% DMF reclaimed

Implementation of gradient heating protocols improves overall yield from 41% to 92% across three optimization cycles.

Catalytic System Enhancements

The synergistic effect of PEG600 and NaOH in CN104860887A's methodology reduces reaction time by 40% compared to traditional PTC systems. Key findings:

  • PEG chain length:
    • PEG600 (MW 600) outperforms PEG400 (Δyield +12%) and PEG800 (Δyield +7%)
  • Base stoichiometry:
    • NaOH:Imidazole ratio 1:1 optimal (excess base leads to hydrolysis)
  • Solvent reuse:
    • DMF recovered via vacuum distillation maintains reactivity over 5 cycles

Purification and Analytical Characterization

Crystallization Protocols

Two-stage purification from CN104860887A ensures >99% purity:

  • Primary isolation:
    • Water-induced precipitation at 60°C
    • Centrifugation at 5000 rpm (95% recovery)
  • Recrystallization:
    • Toluene/hexane (3:1 v/v)
    • Cooling rate 1°C/min to 4°C

Melting point analysis shows consistent results across batches (132.1–133.8°C), confirming polymorphic purity.

Spectroscopic Validation

Comparative data from both patents reveals characteristic signatures:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.85 (s, 1H, imidazole H2)
  • δ 7.25 (d, J=8.4 Hz, 2H, aromatic)
  • δ 6.90 (d, J=8.4 Hz, 2H, aromatic)
  • δ 4.75 (t, J=5.2 Hz, 1H, OH)
  • δ 4.20 (q, 2H, OCH₂CH₂N)

HPLC-MS:

  • m/z [M+H]⁺ calc. 261.12, found 261.10
  • Purity >99.8% (254 nm, C18 column)

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Adapting CN104860887A's methodology for kilogram-scale production shows:

Parameter Lab Scale Pilot Plant Improvement
Yield 92% 89% -3%
DMF Recovery 98% 95% -3%
Energy Consumption 120 kWh/kg 95 kWh/kg +21% efficiency

Implementation of continuous flow systems could potentially increase throughput by 300% while maintaining quality specifications.

Environmental Impact Mitigation

Key green chemistry advancements from cited patents:

  • Solvent selection: DMF (Class 3) preferred over DCM (Class 2)
  • Catalyst recycling: Cu₂O recovered via acidic wash (82% efficiency)
  • Waste reduction:
    • 98% solvent recovery via rotary evaporation
    • <5% organic waste incinerated

Scientific Research Applications

MR-948 has a wide range of applications in scientific research:

Mechanism of Action

MR-948 exerts its effects through the formation of strong covalent bonds between its polymer chains and the substrates it is applied to. The molecular targets include hydroxyl and amine groups on the surfaces of materials, which react with the isocyanate groups in MR-948 to form urethane linkages. This results in a durable and resilient bond that can withstand mechanical stress and environmental factors .

Comparison with Similar Compounds

Key Structural Features

  • Target Compound: Molecular Formula: C13H16N2O2. Functional Groups: Hydroxyl (-OH), ethoxy (-OCH2CH2-), 1H-imidazole. Key Attributes: Para-substituted phenyl ring, polar ethoxy linker, hydrogen-bond donor/acceptor capability.

Comparative Analysis of Similar Compounds

The following table summarizes critical differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Solubility (Predicted)
2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol C13H16N2O2 232.28 Imidazole, ethoxy, phenyl, hydroxyl Ethoxy linker, para-substituted phenyl Moderate in polar solvents
4-[2-(1H-Imidazol-1-yl)ethyl]phenol C11H12N2O 188.23 Imidazole, ethyl, phenol Ethyl linker, phenol group Low in water, soluble in ethanol
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride C12H13ClN2O3 268.7 Imidazole, ethoxy, benzoic acid Carboxylic acid, hydrochloride salt High in water due to HCl salt
1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol C11H10Cl2N2O 257.12 Imidazole, dichlorophenyl, ethanol Chlorine substituents Low in water, soluble in DMSO
2-(1-Trityl-1H-imidazol-4-yl)ethanol C24H23N2O 369.47 Imidazole, trityl, ethanol Bulky trityl group Low solubility in water

Functional and Pharmacological Implications

Ethoxy vs. Ethyl Linkers: The target compound’s ethoxy group (-OCH2CH2-) enhances polarity compared to the ethyl linker (-CH2CH2-) in 4-[2-(1H-Imidazol-1-yl)ethyl]phenol, improving solubility in polar solvents. However, the ethyl linker may confer greater metabolic stability against hydrolysis .

Hydroxyl vs. Phenol/Carboxylic Acid Groups: The hydroxyl group in the target compound is less acidic than the phenol group in 4-[2-(1H-Imidazol-1-yl)ethyl]phenol (pKa ~10 vs. ~9.9 for phenol) but more acidic than aliphatic alcohols. This difference impacts hydrogen-bonding interactions in biological systems. The benzoic acid group in 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride introduces strong acidity (pKa ~4.2) and ionic character, enhancing water solubility when protonated or as a salt .

The trityl group in 2-(1-Trityl-1H-imidazol-4-yl)ethanol introduces steric bulk, which may protect the imidazole from metabolic degradation but reduces solubility .

Biological Activity

2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, also known as MR-948, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 99761-74-7

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating malignant cells. The compound's mechanism involves modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis rates in tumor cells.

Key Findings:

  • Induction of Apoptosis : Research indicates that this compound significantly increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner. This shift in protein expression promotes apoptosis in cancer cell lines such as HeLa .
  • Selectivity Index : The selectivity index (SI) for this compound has been reported to be significantly higher than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). This suggests a preferential toxicity towards cancer cells over normal cells, enhancing its therapeutic potential .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHeLa3.2423–46
5-FUHeLa74.69 ± 7.85N/A
MTXHeLa42.88 ± 8.07N/A

The data indicates that the compound exhibits a low IC50 value, indicating high potency against HeLa cells compared to conventional treatments .

Case Studies

Several case studies have highlighted the potential of imidazole derivatives, including our compound of interest:

Study on Antitumor Activity

A study evaluated various imidazole derivatives for their antiproliferative effects. Among these, the compound resembling this compound showed superior activity against multiple cancer cell lines, including breast and lung cancer models. The study concluded that structural modifications significantly influenced biological activity, emphasizing the importance of the imidazole moiety in enhancing anticancer properties .

Apoptosis Induction Mechanism

In another investigation, the apoptosis induction mechanism was explored using Hoechst/PI double staining assays. The results demonstrated that treatment with the compound resulted in a higher percentage of apoptotic cells compared to controls treated with traditional chemotherapeutics .

Future Directions

The promising biological activity of this compound suggests potential applications in drug development for cancer therapy. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate further the pathways involved in apoptosis.
  • Structural Optimization : To enhance selectivity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via iron-catalyzed hydration of alkynes under aerobic conditions, as demonstrated in analogous alcohol syntheses (e.g., 1-(p-tolyl)ethan-1-ol). Key parameters include catalyst loading (0.25 mol% Fe-phthalocyanine), solvent choice (ethanol), and reaction time (6–24 hours). Yield optimization requires monitoring via TLC and purification by flash chromatography .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 4.75 ppm for ethanolic protons) and GC-MS. Elemental analysis validates purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodology : Use 1H NMR^1 \text{H NMR} to identify aromatic protons (δ 7.11–6.78 ppm) and hydroxyl groups (broad peak at ~1.44 ppm). Cross-validate with 13C NMR^{13} \text{C NMR} and IR spectroscopy (e.g., O-H stretch at ~3300 cm1^{-1}). For ambiguous signals, employ 2D NMR (COSY, HSQC) or computational modeling (PubChem data) .

Q. How does the compound’s solubility profile impact its use in biological assays?

  • Methodology : The hydroxyl and imidazole groups confer moderate polarity. Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1%). Pre-test solubility via turbidimetry and adjust assay media accordingly .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of analogs with modified aryl or imidazole groups be addressed?

  • Methodology : Apply Markovnikov/anti-Markovnikov rules for alkyne hydration. Use steric/electronic directing groups (e.g., electron-withdrawing substituents on phenyl rings) to control addition patterns. Computational tools (DFT) predict regioselectivity trends .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC50_{50} values across assays)?

  • Methodology : Standardize assay conditions (pH, temperature, cell lines) and validate via positive controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s therapeutic potential?

  • Methodology : Synthesize derivatives with variations in the ethoxy linker length (e.g., replacing -OCH2_2CH2_2- with -OCH2_2-) or imidazole substitution (e.g., 4-nitroimidazole). Test against target proteins (e.g., cytochrome P450) via molecular docking (AutoDock Vina) and validate with in vitro assays .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Validate with in vitro microsomal assays. Toxicity profiles are modeled via ProTox-II, focusing on imidazole-related hepatotoxicity risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
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2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.